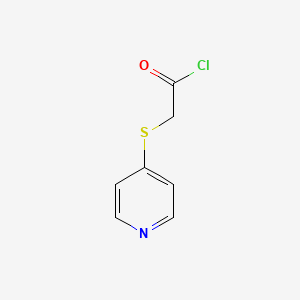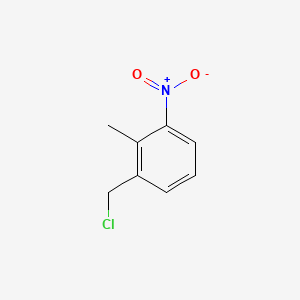
Methyl 3,4-diaminobenzoate
Descripción general
Descripción
Methyl 3,4-diaminobenzoate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 3,4-diaminobenzoic acid . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,4-diaminobenzoate can be synthesized through the esterification of 3,4-diaminobenzoic acid with methanol in the presence of concentrated sulfuric acid . The reaction is typically carried out at a temperature of 90°C for 12 hours . The methanol is then distilled off under reduced pressure, and the residue is poured into ice water to obtain the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,4-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3,4-diaminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 3,4-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- Methyl 2,4-dichlorobenzoate
- 3,4-Diaminobenzophenone
- Methyl 4-amino-3-chlorobenzoate
- 3,4-Dichlorobenzotrifluoride
- Methyl 3,4-difluorobenzoate
- 3,4-Diaminotoluene
- 3,4-Diaminobenzonitrile
Uniqueness: Methyl 3,4-diaminobenzoate is unique due to the presence of two amino groups on the benzene ring, which significantly enhances its reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
methyl 3,4-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLHGOSNCJOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190137 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-49-6 | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diamino-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 3,4-diaminobenzoate used in the synthesis of benzimidazole derivatives, and what are the potential advantages of this approach?
A1: this compound serves as a crucial starting material for synthesizing benzimidazole derivatives, a class of compounds known for their diverse pharmacological properties. One study demonstrates its reaction with 1-adamantanecarboxylic acid in the presence of Trimethylsilyl Polyphosphate (PPSE) to yield Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate. This intermediate is then further modified to obtain various carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives. This synthetic route offers advantages like direct condensation/cyclization, potentially leading to higher yields and simplified reaction procedures compared to multi-step alternatives.
Q2: Can this compound be used to synthesize compounds other than benzimidazoles? If so, please provide an example from the research papers.
A2: Yes, this compound is also valuable for synthesizing other heterocycles. For instance, research highlights its utility in the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids. By reacting it with 1,2-diarylketones under high-temperature water conditions, the research successfully produced a series of 2,3-diarylquinoxaline-6-carboxylic acids. This method presents a greener alternative to traditional synthetic routes that utilize volatile organic solvents and harsh reagents.
Q3: The research mentions the possibility of decarboxylation as a side reaction. How does this research address this issue in the synthesis of 2,3-diarylquinoxaline carboxylic acids using this compound?
A3: Decarboxylation of aromatic carboxylic acids can occur under high-temperature water conditions, leading to undesired byproducts. To address this, the research investigates the reaction parameters meticulously to identify conditions minimizing decarboxylation. Furthermore, the study explores alternative strategies like utilizing the methyl ester of 3,4-diaminobenzoic acid, which allows for ester hydrolysis after the quinoxaline formation, preventing the formation of decarboxylated byproducts.
Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?
A4: The characterization of this compound and its derivatives often relies on spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS. These techniques provide valuable information about the structure, purity, and identity of the synthesized compounds. For example, one study employed these spectroscopic methods to confirm the structures of newly synthesized quinoxaline derivatives.
Q5: What are the potential applications of the synthesized compounds, particularly in the biomedical field?
A5: The synthesized compounds, especially the quinoxaline and benzimidazole derivatives, exhibit promising anticancer activity. Studies suggest that some of these derivatives act as EGFR inhibitors and demonstrate significant cytotoxicity against various cancer cell lines, including lung cancer (A549) . This highlights their potential as lead compounds for developing novel anticancer therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















